molecular formula C9H14O4 B12562467 (4S)-3-Butanoyl-4-(hydroxymethyl)oxolan-2-one CAS No. 160496-68-4

(4S)-3-Butanoyl-4-(hydroxymethyl)oxolan-2-one

Cat. No.: B12562467
CAS No.: 160496-68-4
M. Wt: 186.20 g/mol
InChI Key: FTLILBHSSONTBQ-UUEFVBAFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4S)-3-Butanoyl-4-(hydroxymethyl)oxolan-2-one is a chemical compound with a unique structure that includes a butanoyl group and a hydroxymethyl group attached to an oxolan-2-one ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-3-Butanoyl-4-(hydroxymethyl)oxolan-2-one typically involves the reaction of a suitable precursor with butanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing the production of by-products.

Chemical Reactions Analysis

Types of Reactions

(4S)-3-Butanoyl-4-(hydroxymethyl)oxolan-2-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The butanoyl group can be reduced to form a primary alcohol.

    Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of (4S)-3-Butanoyl-4-(carboxymethyl)oxolan-2-one.

    Reduction: Formation of (4S)-3-Butanoyl-4-(hydroxymethyl)oxolan-2-ol.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

(4S)-3-Butanoyl-4-(hydroxymethyl)oxolan-2-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4S)-3-Butanoyl-4-(hydroxymethyl)oxolan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of biologically active metabolites. It can also interact with cellular receptors, modulating various physiological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4S)-3-Butanoyl-4-(hydroxymethyl)oxolan-2-one is unique due to the presence of the butanoyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

160496-68-4

Molecular Formula

C9H14O4

Molecular Weight

186.20 g/mol

IUPAC Name

(4S)-3-butanoyl-4-(hydroxymethyl)oxolan-2-one

InChI

InChI=1S/C9H14O4/c1-2-3-7(11)8-6(4-10)5-13-9(8)12/h6,8,10H,2-5H2,1H3/t6-,8?/m0/s1

InChI Key

FTLILBHSSONTBQ-UUEFVBAFSA-N

Isomeric SMILES

CCCC(=O)C1[C@H](COC1=O)CO

Canonical SMILES

CCCC(=O)C1C(COC1=O)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.